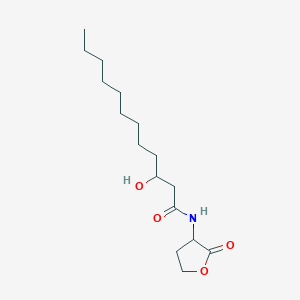

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

Description

Propriétés

IUPAC Name |

3-hydroxy-N-(2-oxooxolan-3-yl)dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h13-14,18H,2-12H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTXFFYJJNWEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(=O)NC1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467776 | |

| Record name | AGN-PC-00AIFJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182359-60-0 | |

| Record name | AGN-PC-00AIFJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide" discovery and isolation

An In-depth Technical Guide on the Discovery, Isolation, and Characterization of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, a significant N-acyl-homoserine lactone (AHL) involved in bacterial quorum sensing (QS). Primarily targeting researchers and drug development professionals, this document details the molecule's discovery within the broader context of bacterial communication, outlines field-proven methodologies for its isolation and purification, and describes analytical techniques for its definitive characterization. By explaining the causality behind experimental choices and grounding protocols in authoritative literature, this guide serves as a practical resource for studying this molecule and its role in regulating bacterial phenotypes such as virulence and biofilm formation.

Part 1: The Significance of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide in Bacterial Communication

An Introduction to Quorum Sensing

Bacteria exhibit sophisticated social behaviors, coordinating gene expression across a population in response to cell density. This process, known as quorum sensing (QS), relies on the production, release, and detection of small signaling molecules called autoinducers.[1][2] When the concentration of these molecules reaches a critical threshold, it signifies a sufficient population density (a "quorum") to trigger the collective expression of specific genes. In many Gram-negative bacteria, the most common class of autoinducers are N-acyl-homoserine lactones (AHLs).[1][2] These signaling systems are integral to processes such as biofilm formation, virulence factor production, and antibiotic resistance, making them attractive targets for novel therapeutic strategies.[3][4][5]

The N-Acyl-Homoserine Lactone Family

AHLs share a common homoserine lactone ring but vary in the length and modification of their N-linked acyl side chain.[2] Variations in the acyl chain—including length (typically 4 to 18 carbons) and the presence of a substitution (e.g., an oxo or hydroxyl group) at the C3 position—confer specificity to the signaling system.[2] This structural diversity allows for a multitude of unique signaling channels, preventing crosstalk between different bacterial species.

Chemical and Physical Properties

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, also known as 3-OH-C12-HSL, is a member of the AHL family characterized by a 12-carbon acyl chain with a hydroxyl group at the third carbon position. It is closely related to the well-studied N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a primary autoinducer in the opportunistic pathogen Pseudomonas aeruginosa.[3][4][6] The reduction of the C3-oxo group to a C3-hydroxyl group represents a key structural modification that can alter binding affinity to receptor proteins and modulate biological activity.

| Property | Value | Source |

| Chemical Formula | C16H29NO4 | [7][8] |

| Molecular Weight | 299.41 g/mol | [7] |

| CAS Number | 182359-60-0 | [7] |

| Monoisotopic Mass | 299.20965841 Da | [7][8] |

| Synonyms | 3-OH-C12-HSL, PAI-2 | |

| Storage Conditions | -20°C | [7] |

Part 2: A Practical Guide to Isolation and Purification

The isolation of 3-OH-C12-HSL from a biological matrix, such as a bacterial culture, requires a systematic approach to separate it from other cellular components and media constituents. The general workflow involves extraction from the culture supernatant followed by multi-step chromatographic purification.

Experimental Workflow for Isolation and Analysis

The following diagram outlines the comprehensive workflow for isolating and characterizing 3-OH-C12-HSL. The rationale for this multi-step process is to progressively enrich the target molecule while eliminating contaminants, leading to a sample of sufficient purity for structural and functional analysis.

Protocol 1: Extraction from Bacterial Culture Supernatant

This protocol is based on established methods for extracting AHLs from liquid cultures.[2][9] The choice of ethyl acetate as the solvent is strategic; its polarity is well-suited for extracting AHLs while minimizing the co-extraction of highly polar media components or non-polar lipids.

Materials:

-

Bacterial culture (e.g., 1 L of stationary phase culture)

-

Centrifuge and appropriate bottles

-

Separatory funnel (2 L)

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Cell Removal: Centrifuge the bacterial culture at 8,000 x g for 15 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully decant the cell-free supernatant into a clean flask. This is the starting material for extraction.

-

Liquid-Liquid Extraction:

-

Transfer the supernatant to a 2 L separatory funnel.

-

Add an equal volume of ethyl acetate (1 L), cap the funnel, and invert gently 20-30 times, periodically venting to release pressure. Rationale: Vigorous shaking can lead to the formation of a stable emulsion, complicating phase separation.

-

Allow the layers to separate for 30 minutes. Drain the lower aqueous layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

-

-

Drying and Concentration:

-

Pool the three organic extracts.

-

Add anhydrous sodium sulfate and swirl gently to remove residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the filtrate to dryness using a rotary evaporator at 35°C.

-

-

Storage: Resuspend the resulting crude extract in a small volume of methanol or acetonitrile and store at -20°C.

Protocol 2: Chromatographic Purification

Purification is typically a two-step process involving Thin-Layer Chromatography (TLC) for initial fractionation, followed by High-Performance Liquid Chromatography (HPLC) for final purification.

A. Preparative Thin-Layer Chromatography (TLC)

TLC is an effective, low-cost method for initial cleanup and separation.[10][11][12] C18-reversed phase plates are ideal, as they separate compounds based on hydrophobicity, which is the primary differentiating feature of AHLs with varying acyl chain lengths.[12]

Procedure:

-

Apply the concentrated crude extract as a band onto a C18 reversed-phase preparative TLC plate.

-

Develop the plate in a chromatography tank using a mobile phase of 60:40 (v/v) methanol:water.[12]

-

Visualize the separated bands under UV light (if the compound or impurities are UV-active) or by using a bioassay overlay.

-

Scrape the silica band corresponding to the expected retention factor (Rf) of 3-OH-C12-HSL.

-

Elute the compound from the silica using methanol or acetone, filter, and evaporate the solvent.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides high-resolution separation necessary for obtaining a pure compound.[13][14] A C18 column is the standard choice, and a gradient of increasing organic solvent allows for the efficient elution of compounds with a range of polarities.

| Parameter | Recommended Setting | Rationale |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides excellent hydrophobic selectivity for AHLs. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidification improves peak shape and ionization for MS detection. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting hydrophobic molecules. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate balances resolution and run time. |

| Gradient | 30% B to 95% B over 30 min | A gradual gradient ensures optimal separation of closely related AHLs. |

| Detection | UV at 210 nm / Mass Spectrometer | Amide bond has a weak chromophore; MS is preferred for sensitivity and specificity. |

Part 3: Structural Characterization and Quantification

Once a purified sample is obtained, its identity must be confirmed. Mass spectrometry (MS) is the primary tool for this, providing both molecular weight and structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for identifying and quantifying AHLs in complex mixtures.[9][13] The technique offers exceptional sensitivity and specificity. In positive ion mode, AHLs typically form protonated molecules [M+H]+. Collision-induced dissociation (CID) of this parent ion yields characteristic product ions.

Expected Fragmentation Pattern: The most informative fragmentation event for AHLs is the cleavage of the amide bond, which produces an ion corresponding to the protonated homoserine lactone ring (m/z 102).[11][15] This product ion is a diagnostic marker for the entire class of AHL molecules.

| Precursor Ion (m/z) | Product Ion (m/z) | Fragment Identity |

| 300.2 [M+H]+ | 102.1 | Protonated Homoserine Lactone Ring |

| 300.2 [M+H]+ | 282.2 | [M+H - H2O]+ (Loss of hydroxyl water) |

Protocol 3: Detection using an AHL Biosensor

Biosensors are highly sensitive tools for detecting the presence of AHLs, often used to guide fractionation during purification.[1][2] An Agrobacterium tumefaciens strain (e.g., NTL4) carrying a traG::lacZ reporter plasmid is a common choice as it responds to a broad range of AHL structures.[2][10][11]

Procedure:

-

Spot a small amount of the HPLC fraction onto a sterile paper disc and allow it to dry.

-

Prepare a lawn of the A. tumefaciens biosensor strain on an agar plate containing X-Gal.

-

Place the paper disc onto the bacterial lawn.

-

Incubate the plate at 30°C for 24-48 hours.

-

A blue halo around the disc indicates the presence of an AHL that has activated the lacZ reporter gene, leading to the cleavage of X-Gal. The intensity of the color is proportional to the amount of AHL.[2]

Part 4: Biological Role in Quorum Sensing

3-OH-C12-HSL functions within the hierarchical QS network of bacteria like P. aeruginosa. This network is primarily controlled by two interconnected AHL systems: las and rhl.

The LasI/LasR Regulatory Circuit

The las system is considered the master regulator. The synthase protein, LasI, is responsible for producing N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[6][16] This molecule freely diffuses across the cell membrane. At high concentrations, it binds to and activates the cytoplasmic receptor and transcriptional regulator, LasR.[6][16] The activated LasR-AHL complex then dimerizes and binds to specific DNA sequences (known as las boxes) to regulate the expression of hundreds of genes, including those for virulence factors and the components of the secondary rhl QS system.[3] 3-OH-C12-HSL is often found alongside 3-oxo-C12-HSL and is believed to be synthesized by a similar pathway or through the subsequent reduction of the 3-oxo group, acting as another signaling molecule within this complex network.

The discovery and study of 3-OH-C12-HSL highlight the complexity and subtlety of bacterial communication. As a structural analog of a key signaling molecule, its isolation and characterization are crucial for understanding the full scope of QS regulation and for developing targeted anti-virulence therapies that disrupt these critical pathways.

References

-

J.P. Pearson, M. Feldman, E.P. Greenberg, The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo, Journal of Bacteriology. Available at: [Link]

-

V. Gonzalez, et al., Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR, mBio. Available at: [Link]

-

S. Singh, et al., Pseudomonas aeruginosa auto inducer 3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm, Microbial Pathogenesis. Available at: [Link]

-

P. Boontham, et al., Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis, Frontiers in Immunology. Available at: [Link]

-

V. Gonzalez, et al., Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR, mBio. Available at: [Link]

-

C. Li, et al., Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response, PubMed. Available at: [Link]

-

K. Tateda, et al., Pseudomonas aeruginosa quorum-sensing signal N-(3-oxododecanoyl) homoserine lactone can accelerate cutaneous wound healing through myofibroblast differentiation in rats, Oxford Academic. Available at: [Link]

-

Y.L. He, et al., Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry, PubMed. Available at: [Link]

-

A. Grand-Guillaume Perrenoud, et al., Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry, PubMed. Available at: [Link]

-

B. Z. Kieleczawa, et al., The quorum-sensing molecule N-3-oxododecanoyl homoserine lactone (3OC12-HSL) enhances the host defence by activating human polymorphonuclear neutrophils (PMN), PubMed. Available at: [Link]

-

P.D. Shaw, et al., Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography, Illinois Experts. Available at: [Link]

-

R. G. D. Jr., et al., Detection of bacterial quorum sensing N-acyl homoserine lactones in clinical samples, ResearchGate. Available at: [Link]

-

P.D. Shaw, et al., Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography, PNAS. Available at: [Link]

-

Next Peptide, 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide, Next Peptide. Available at: [Link]

-

ResearchGate, LC-MS/MS chromatogram of 3-oxo-C12-HSL, ResearchGate. Available at: [Link]

-

L.H. Zhang, et al., Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones, PMC - NIH. Available at: [Link]

-

PubChemLite, 3-hydroxy-n-((s)-2-oxotetrahydrofuran-3-yl)dodecanamide, PubChemLite. Available at: [Link]

- Google Patents, Intermediates for synthesizing exatecan mesylate, Google Patents.

- Google Patents, Process for the preparation of 3-hydroxytetrahydrofuran, Google Patents.

-

O. E. Famobuwa, et al., Isolation and Characterization of an Amide, (2S)2-Hydroxy-N-((3R,4R)-1,3,4-Trihydroxytridecan-2-YL)Undecamide, from the Root Bark of Ficus exasperata (Vahl), International Research Journal of Pure and Applied Chemistry. Available at: [Link]

-

ResearchGate, Relative quantification of C4-HSL and 3-oxo-C12-HSL by HPLC-MS/MS², ResearchGate. Available at: [Link]

-

PubChem, N-((3S)-2-oxooxolan-3-yl)decanamide, PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(S-2-oxooxolan-3-yl_decanamide]([Link]

-

S. O'Connor, et al., The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides, PubMed. Available at: [Link]

-

P.D. Shaw, et al., Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography, PMC - NIH. Available at: [Link]

-

ResearchGate, Isolation and Characterization of an Amide, (2S)2-Hydroxy-N-((3R,4R)-1,3,4-Trihydroxytridecan-2-YL)Undecamide, from the Root Bark of Ficus exasperata (Vahl), ResearchGate. Available at: [Link]

-

N. El Dien, Optimization of Chromatographic Methods: Tips for Achieving Relia, Longdom Publishing. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]

- 6. journals.asm.org [journals.asm.org]

- 7. echemi.com [echemi.com]

- 8. PubChemLite - 3-hydroxy-n-((s)-2-oxotetrahydrofuran-3-yl)dodecanamide (C16H29NO4) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. pnas.org [pnas.org]

- 12. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

- 15. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to N-(3-Hydroxydodecanoyl)-DL-homoserine lactone: Properties, Synthesis, and Applications in Quorum Sensing Research

This guide provides a comprehensive technical overview of N-(3-Hydroxydodecanoyl)-DL-homoserine lactone (3-OH-C12-HSL), a key signaling molecule in bacterial quorum sensing. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's physical and chemical properties, outlines a representative synthesis protocol, and provides detailed methodologies for its application in quorum sensing and biofilm research.

Introduction: The Role of 3-OH-C12-HSL in Bacterial Communication

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1] This intricate communication system regulates a variety of physiological processes, including biofilm formation, virulence factor production, and bioluminescence.[1] N-(3-Hydroxydodecanoyl)-DL-homoserine lactone, a member of the AHL family, is a crucial autoinducer for several Gram-negative bacteria. Understanding its properties and the methodologies to study its effects is paramount for developing novel anti-virulence and anti-biofilm strategies.

Physicochemical Properties of N-(3-Hydroxydodecanoyl)-DL-homoserine lactone

A thorough understanding of the physical and chemical characteristics of 3-OH-C12-HSL is fundamental for its effective use in research. This synthetic molecule is typically supplied as a white to off-white powder with a purity of over 97% as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Physical and Chemical Properties of N-(3-Hydroxydodecanoyl)-DL-homoserine lactone

| Property | Value | Source(s) |

| CAS Number | 182359-60-0 | |

| Molecular Formula | C₁₆H₂₉NO₄ | |

| Molecular Weight | 299.41 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥97% (HPLC) | |

| Storage Temperature | -20°C (long-term) | |

| Stability | Stable for at least 2 years at -20°C when stored under desiccating conditions. | |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | [2] |

Chemical Structure and Spectroscopic Profile

The chemical structure of 3-OH-C12-HSL consists of a homoserine lactone ring N-acylated with a 3-hydroxydodecanoyl side chain. This structure is crucial for its biological activity and interaction with bacterial receptors.

Expected Spectroscopic Data:

While a dedicated repository of spectra for this specific compound is not publicly available, the following are the expected characteristic spectroscopic features based on the analysis of related N-acyl homoserine lactones:

-

¹H NMR & ¹³C NMR Spectroscopy: The spectra would confirm the presence of the dodecanoyl chain, the hydroxyl group at the C3 position, and the characteristic peaks of the homoserine lactone ring.

-

Mass Spectrometry (MS): Mass spectrometry is a key technique for the identification and quantification of AHLs.[3] The protonated molecule [M+H]⁺ would be observed at m/z 300.212. A characteristic fragment ion at m/z 102, corresponding to the protonated homoserine lactone ring, is a diagnostic marker for AHLs in MS/MS analysis.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of AHLs typically shows a characteristic absorption peak around 1636 cm⁻¹, which corresponds to the amide C=O stretch of the lactone ring.[4]

Synthesis of N-(3-Hydroxydodecanoyl)-DL-homoserine lactone

The synthesis of N-acyl homoserine lactones can be achieved through several established routes. A common and robust method involves the acylation of the homoserine lactone core.[5] The synthesis of the 3-hydroxy derivative can be accomplished by the reduction of the corresponding 3-oxo derivative.[6]

Diagram 1: Representative Synthesis Pathway for N-(3-Hydroxydodecanoyl)-DL-homoserine lactone

Caption: A simplified schematic of the synthesis of N-(3-Hydroxydodecanoyl)-DL-homoserine lactone.

Experimental Protocol: Synthesis of N-(3-Hydroxydodecanoyl)-DL-homoserine lactone

This protocol is a representative method based on the synthesis of similar AHLs.

-

Dissolution: Dissolve N-(3-Oxododecanoyl)-DL-homoserine lactone in a suitable solvent such as methanol.

-

Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a weak acid, such as acetic acid, until the effervescence ceases.

-

Extraction: Remove the solvent under reduced pressure and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired N-(3-Hydroxydodecanoyl)-DL-homoserine lactone.

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC.

Applications in Quorum Sensing and Biofilm Research

N-(3-Hydroxydodecanoyl)-DL-homoserine lactone is a valuable tool for investigating bacterial communication and the development of biofilms. Below are detailed protocols for its use in common assays.

Preparation of Stock Solutions

For biological assays, it is crucial to prepare a sterile stock solution of 3-OH-C12-HSL.

Protocol: Preparation of a 10 mM Stock Solution

-

Weighing: Accurately weigh 2.99 mg of N-(3-Hydroxydodecanoyl)-DL-homoserine lactone in a sterile microcentrifuge tube.

-

Dissolving: Add 1 mL of sterile, anhydrous DMSO to the tube.

-

Vortexing: Vortex the tube until the compound is completely dissolved.

-

Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Quorum Sensing Reporter Gene Assay

This assay utilizes a bacterial reporter strain that expresses a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein) in response to the presence of specific AHLs.

Diagram 2: Workflow for a Quorum Sensing Reporter Gene Assay

Caption: A step-by-step workflow for a typical quorum sensing reporter gene assay.

Experimental Protocol: Quorum Sensing Reporter Gene Assay

-

Culture Preparation: Inoculate a suitable reporter strain (e.g., Agrobacterium tumefaciens NTL4) into fresh LB medium and grow to the mid-logarithmic phase.

-

AHL Dilution Series: Prepare a serial dilution of the N-(3-Hydroxydodecanoyl)-DL-homoserine lactone stock solution in the appropriate culture medium.

-

Assay Setup: In a 96-well microtiter plate, add the diluted reporter strain culture to each well. Then, add the different concentrations of the AHL dilutions to the respective wells. Include a negative control (solvent only) and a positive control (if available).

-

Incubation: Incubate the plate at the optimal growth temperature for the reporter strain for a specified period (e.g., 4-6 hours).

-

Measurement: After incubation, measure the reporter gene expression (e.g., fluorescence for GFP at an excitation of 485 nm and emission of 528 nm) and the optical density at 600 nm (OD₆₀₀) to normalize for cell growth.

-

Data Analysis: Calculate the relative reporter activity by dividing the reporter signal by the OD₆₀₀. Plot the normalized reporter activity against the concentration of 3-OH-C12-HSL.

Biofilm Inhibition Assay

The crystal violet assay is a common method to quantify the effect of compounds on biofilm formation.

Diagram 3: Workflow for a Crystal Violet Biofilm Assay

Caption: A procedural overview of the crystal violet biofilm quantification assay.

Experimental Protocol: Crystal Violet Biofilm Inhibition Assay

-

Culture Preparation: Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa) overnight in a suitable medium.

-

Assay Setup: Dilute the overnight culture to a standardized OD₆₀₀ (e.g., 0.05) in fresh medium. In a 96-well flat-bottom microtiter plate, add the diluted culture and different concentrations of N-(3-Hydroxydodecanoyl)-DL-homoserine lactone. Include a vehicle control.

-

Incubation: Cover the plate and incubate statically at the optimal growth temperature for 24-48 hours to allow for biofilm formation.

-

Washing: Carefully discard the medium and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add an appropriate solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the bound crystal violet.

-

Quantification: Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Compare the absorbance values of the treated wells to the control wells to determine the extent of biofilm inhibition.

Safety and Handling

N-(3-Hydroxydodecanoyl)-DL-homoserine lactone should be handled in a laboratory setting by trained personnel. While a specific safety data sheet (SDS) for this exact compound is not universally available, related AHLs are generally considered for research use only and not for human or veterinary use. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

Conclusion

N-(3-Hydroxydodecanoyl)-DL-homoserine lactone is an indispensable tool for researchers investigating bacterial quorum sensing and biofilm formation. Its well-defined physicochemical properties, coupled with established protocols for its synthesis and application, provide a solid foundation for advancing our understanding of bacterial communication and developing novel therapeutic strategies to combat bacterial infections. This guide serves as a comprehensive resource to facilitate the effective and reliable use of this important signaling molecule in the laboratory.

References

- Chhabra, S. R., et al. (2003). Synthesis of N-(3-oxododecanoyl)-L-homoserine lactone and its analogues. Journal of Medicinal Chemistry, 46(1), 97-104.

- Givskov, M., et al. (1996). Eukaryotic interference with homoserine lactone-mediated prokaryotic signalling. Journal of Bacteriology, 178(22), 6618-6622.

- Kaufmann, G. F., et al. (2005). Revisiting quorum sensing: Discovery of new inhibitors and mediators of bacterial communication. New Journal of Chemistry, 29(10), 1241-1252.

- Parsek, M. R., et al. (1999). Acyl homoserine-lactone quorum-sensing signal generation. Proceedings of the National Academy of Sciences, 96(8), 4360-4365.

- Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences, 94(12), 6036-6041.

- Woo, K., et al. (2021). N-3-Hydroxy Dodecanoyl-DL-homoserine Lactone (OH-dDHL) Triggers Apoptosis of Bone Marrow-Derived Macrophages through the ER- and Mitochondria-Mediated Pathways. International Journal of Molecular Sciences, 22(14), 7565.

- O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of Visualized Experiments, (47), 2437.

Sources

- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Polyphasic Strategy for the Discovery and Identification of Novel Bacterial Species Producing 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

An In-Depth Technical Guide for Drug Development Professionals, Scientists, and Researchers

Abstract

The discovery of novel bioactive compounds is a cornerstone of modern drug development and biotechnology. Among these, N-acyl-homoserine lactones (AHLs) are of significant interest due to their central role in bacterial quorum sensing (QS), a cell-to-cell communication process that governs virulence, biofilm formation, and other collective behaviors.[1][2][3] This guide provides a comprehensive, technically-grounded workflow for the isolation, characterization, and definitive identification of novel bacterial species that produce the specific AHL, 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, hereafter referred to as 3-OH-C12-HSL. Moving beyond simplistic protocols, this document elucidates the causal-driven logic behind each methodological choice, integrating advanced cultivation, metabolomics, and genomics into a self-validating, polyphasic framework designed to ensure scientific rigor and accelerate discovery.

Introduction: The Significance of 3-OH-C12-HSL and Its Producers

3-OH-C12-HSL is a key signaling molecule primarily associated with Gram-negative bacteria, most notably opportunistic pathogens like Pseudomonas aeruginosa.[4][5][6] In these organisms, AHLs like 3-OH-C12-HSL function as autoinducers in LuxI/LuxR-type quorum sensing systems.[7] At a critical population density, the accumulation of these molecules triggers a coordinated shift in gene expression, activating pathways related to virulence factor production, biofilm maturation, and antibiotic resistance.[7][8]

The discovery of novel bacterial species producing 3-OH-C12-HSL or its structural analogs holds immense potential for:

-

Novel Antimicrobial Targets: Understanding new QS circuits can unveil novel targets for anti-virulence therapies that disrupt bacterial communication rather than killing the cell, potentially reducing the selective pressure for resistance.

-

Biotechnological Applications: Bacteria that produce specific AHLs can be harnessed for applications in biocontrol, agriculture, and industrial fermentation processes.

-

Immunomodulation Research: 3-OH-C12-HSL has been shown to interact with and modulate host immune cells, making its novel producers relevant for immunology and host-pathogen interaction studies.[9][10]

This guide presents an integrated strategy to navigate the complex journey from environmental sample to a fully characterized, novel bacterial isolate producing this target molecule.

Caption: Generalized LuxI/LuxR Quorum Sensing Circuit.

Phase I: Isolation and Screening of Candidate Producers

The foundational challenge in microbiology is that the vast majority of bacterial species have not been cultivated using standard laboratory techniques.[11] Therefore, a successful discovery pipeline must employ innovative methods to access this untapped microbial diversity.

Environmental Sampling Strategy

The choice of sampling environment is critical. Priority should be given to niches where complex microbial communities are expected, as QS is a density-dependent phenomenon.

-

Rhizosphere Soil: The area around plant roots is a hotbed of microbial activity and communication.

-

Marine Sediments: These environments harbor unique and often slow-growing bacteria with novel biochemistry.

-

Biofilm-Rich Environments: Samples from industrial water systems, river stones, or chronic wound infections (ethically sourced) are likely to contain QS-capable organisms.

Advanced Cultivation Methodologies

To move beyond "the great plate count anomaly," we must simulate the native environment and mitigate the stresses of laboratory conditions.

Protocol 2.2.1: Dilution-to-Extinction and Low-Nutrient Cultivation This technique aims to isolate slow-growing oligotrophs that are often outcompeted by fast-growing copiotrophs on standard rich media.[11][12]

-

Sample Preparation: Suspend 1g of soil or sediment in 9mL of sterile phosphate-buffered saline (PBS). Vortex vigorously for 5 minutes.

-

Serial Dilution: Perform a 10-fold serial dilution of the suspension out to 10⁻⁸ in PBS.

-

Plating: Plate 100µL from the 10⁻⁴ to 10⁻⁸ dilutions onto various low-nutrient media (e.g., R2A agar, 1/10th strength Tryptic Soy Agar).

-

Incubation: Incubate plates at an environmentally relevant temperature (e.g., 22°C for soil) for an extended period of 2-4 weeks. Inspect plates regularly.

-

Colony Picking: Carefully pick morphologically distinct colonies and re-streak onto fresh plates to ensure purity. One of the primary criteria for registering a new bacterial species is its ability to be grown in a pure culture.[13]

High-Throughput Screening with Biosensors

Once pure isolates are obtained, they must be screened for AHL production. The most efficient method is the use of bacterial biosensor strains. These are genetically engineered bacteria that produce a detectable signal (e.g., color, fluorescence) in the presence of specific AHLs.

Protocol 2.3.1: Cross-Streak Plate Assay

-

Prepare Biosensor Lawn: Grow a suitable biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZRA5010), which detects a broad range of AHLs) in liquid media to an OD₆₀₀ of ~0.5. Spread 100µL evenly onto an LB agar plate to create a lawn.

-

Streak Isolates: Using a sterile loop, streak the purified environmental isolates perpendicularly across the biosensor lawn, ensuring they do not touch.

-

Incubation: Incubate the plate overnight at the optimal temperature for the biosensor (e.g., 30°C).

-

Observation: A positive result is indicated by the appearance of a colored or fluorescent signal in the biosensor lawn adjacent to the isolate streak, indicating the diffusion of AHLs.

Candidate isolates that test positive are carried forward for definitive chemical analysis.

Phase II: Definitive Metabolite Identification

A positive biosensor result is presumptive. Rigorous analytical chemistry is required to confirm that the produced molecule is indeed 3-OH-C12-HSL.

Caption: Analytical workflow for 3-OH-C12-HSL identification.

Extraction of N-Acyl-Homoserine Lactones

Protocol 3.1.1: Liquid-Liquid Extraction

-

Cultivation: Grow the candidate isolate in 100mL of appropriate liquid medium until the late exponential or early stationary phase, when QS gene expression is typically maximal.[1]

-

Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes to pellet the cells. Carefully decant the supernatant into a clean flask.

-

Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate (0.1% acetic acid). Shake vigorously for 2 minutes and allow the layers to separate.

-

Causality: Ethyl acetate is a non-polar solvent that efficiently partitions the relatively non-polar AHL molecules from the aqueous culture medium. Acidification ensures that any protonated species are also extracted.

-

-

Collection: Collect the organic (top) layer. Repeat the extraction on the aqueous layer two more times to maximize yield.

-

Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Filter the extract and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 200µL) of HPLC-grade methanol for analysis.

LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying AHLs in complex mixtures.[14][15] It provides two layers of confirmation: retention time and fragmentation pattern.

Protocol 3.2.1: Targeted LC-MS/MS Method

-

Instrumentation: Use a high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).[16]

-

Column: Employ a C18 reverse-phase column suitable for separating lipids and small molecules.

-

Mobile Phase: Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Injection: Inject 5-10µL of the reconstituted extract alongside a certified 3-OH-C12-HSL analytical standard.

-

MS/MS Method: Set the mass spectrometer to monitor for the specific precursor ion of 3-OH-C12-HSL ([M+H]⁺ = m/z 316.2). Upon detection, trigger fragmentation and monitor for characteristic product ions.

-

Self-Validation: The key to AHL identification is the characteristic fragmentation of the homoserine lactone ring, which produces a highly conserved product ion at m/z 102.[15] The presence of both the correct precursor ion and this specific product ion provides very high confidence in the identification.

-

Table 1: Comparison of Analytical Techniques for AHL Characterization

| Technique | Primary Information Provided | Sensitivity | Confidence Level |

| HPLC | Retention Time (vs. Standard) | Moderate | Low (on its own) |

| Mass Spectrometry (MS) | Molecular Weight (m/z) | High | Moderate |

| Tandem MS (MS/MS) | Molecular Weight & Structural Fragments | Very High | Very High |

| NMR Spectroscopy | Complete 3D Structure | Low | Definitive (for novel structures) |

An isolate is confirmed as a producer if its extract shows a peak with the same retention time and the exact same precursor-to-product ion transition as the 3-OH-C12-HSL standard.

Phase III: A Polyphasic Approach to Novel Species Identification

With production confirmed, the final phase is to determine if the bacterial isolate represents a novel species. Relying on a single data type is insufficient and can lead to misclassification.[17] The gold standard is a polyphasic approach , which integrates genotypic, phenotypic, and chemotaxonomic data into a consensus classification.[18][19][20][21]

Genotypic Analysis: From Marker Gene to Whole Genome

4.1.1 16S rRNA Gene Sequencing: The First Step The 16S rRNA gene is a highly conserved genetic marker present in all bacteria, making it the ideal starting point for identification.[22][23][24]

Protocol 4.1.1.1: Amplification and Sequencing

-

DNA Extraction: Extract high-quality genomic DNA from a pure culture of the isolate.

-

PCR Amplification: Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R).

-

Sequencing: Purify the PCR product and send it for Sanger sequencing.

-

Database Comparison: Compare the resulting sequence against curated databases like GenBank (NCBI) or the Ribosomal Database Project (RDP).

-

Interpretation: A sequence identity of <98.7% to any validly described species is a strong indicator that the isolate may be a novel species.[25] However, this gene lacks the resolution to differentiate very closely related species.[17]

4.1.2 Whole-Genome Sequencing (WGS): The Definitive Answer WGS provides the complete genetic blueprint of an organism and is the ultimate tool for novel species delineation.[26][27][28]

Protocol 4.1.1.2: Genome Sequencing and ANI Analysis

-

Library Preparation & Sequencing: Prepare a sequencing library from the extracted gDNA and sequence using a next-generation sequencing (NGS) platform (e.g., Illumina).[27]

-

Genome Assembly: Assemble the raw sequencing reads into a draft genome.

-

Average Nucleotide Identity (ANI) Calculation: Compare the draft genome against the genomes of its closest relatives (identified via 16S sequencing) using an ANI calculator.

-

Trustworthiness: ANI is a robust measure of genome-wide similarity. A consensus threshold for species demarcation is typically 95-96% ANI . If the isolate's genome shares less than 95% ANI with its closest known relative, it can be confidently proposed as a novel species.[28]

-

Table 2: Comparison of Genotypic Identification Methods

| Method | Discriminatory Power | Throughput | Cost per Sample | Primary Use Case |

| 16S rRNA Sequencing | Genus to Family level[17] | High | Low | Initial identification, phylogeny |

| Whole-Genome Seq. | Strain to Species level[29] | Moderate | Moderate-High | Novel species delineation, functional genomics |

Phenotypic and Chemotaxonomic Characterization

To complement the genomic data for a formal species description, a series of classic microbiological tests are required.

-

Morphology: Colony shape, color, and cell morphology via Gram staining and microscopy.

-

Biochemical Tests: A battery of tests to determine the isolate's metabolic capabilities (e.g., carbon source utilization, enzyme production).[30]

-

Fatty Acid Methyl Ester (FAME) Analysis: The composition of cellular fatty acids provides a stable chemotaxonomic fingerprint that is highly useful for bacterial classification.

Phase IV: Integrating Genomics and Metabolomics

A truly advanced approach connects the identified molecule (phenotype) back to the organism's genetic code (genotype).[31][32][33]

-

Genome Mining: The assembled genome from Phase III can be analyzed with bioinformatics tools (e.g., antiSMASH) to identify Biosynthetic Gene Clusters (BGCs).

-

Identifying the luxI Homolog: Search the genome for genes homologous to luxI, the canonical synthase for AHLs.[7] The presence of a luxI homolog provides a genetic basis for the observed production of 3-OH-C12-HSL, creating a powerful, self-validating link between the chemical and genomic data. This integrated metabolomics-genomics workflow accelerates and adds confidence to the discovery process.[32]

Conclusion

The identification of novel bacterial species producing 3-OH-C12-HSL is a multi-faceted endeavor that demands a rigorous, interdisciplinary approach. By systematically integrating advanced cultivation strategies, high-resolution analytical chemistry, and a polyphasic taxonomic framework centered on whole-genome sequencing, researchers can move confidently from environmental sample to validated discovery. This guide provides the technical foundation and logical framework necessary to navigate this complex process, ensuring that discoveries are robust, reproducible, and poised to contribute to the next generation of therapeutics and biotechnologies.

References

- Why 16S rRNA Sequencing is the Gold Standard for Bacterial Identification. (n.d.). Google Cloud.

- Quorum sensing - Wikipedia. (n.d.). Wikipedia.

- Clarridge, J. E. (2007). 16S rRNA Gene Sequencing for Bacterial Identification in the Diagnostic Laboratory: Pluses, Perils, and Pitfalls. Journal of Clinical Microbiology, 45(9), 2761-2764.

- How 16S rRNA Can Be Used For Identification of Bacteria. (2024, May 28). CosmosID.

- Gupta, R. S. (n.d.). Polyphasic approach of bacterial classification – An overview of fi recent advances. SciSpace.

- Vandamme, P., Pot, B., Gillis, M., de Vos, P., Kersters, K., & Swings, J. (1996). Polyphasic taxonomy, a consensus approach to bacterial systematics. Microbiological Reviews, 60(2), 407-438.

- Aryal, S. (2024, July 21). 16S rRNA Gene Sequencing: Principle, Steps, Uses, Diagram. Microbe Notes.

- Windsor, W. J. (2020, June 12). How Quorum Sensing Works. American Society for Microbiology.

- 16S rRNA gene sequencing for bacterial identification and infectious disease diagnosis. (2024, October 14). BMC.

- Impact of quorum sensing signaling molecules in gram-negative bacteria on host cells: current understanding and future perspectives. (n.d.). Taylor & Francis Online.

- Miller, M. B., & Bassler, B. L. (2001). Quorum sensing in bacteria. Annual Review of Microbiology, 55, 165-199.

- Cataldi, T. R., Bianco, G., & Ciriello, R. (2004). Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 18(12), 1341-1344.

- Rutherford, S. T., & Bassler, B. L. (2012). Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control. Cold Spring Harbor Perspectives in Medicine, 2(11), a012427.

- Polyphasic Taxonomy Approach for Microbial Identification. (n.d.). Creative Biolabs.

- Johri, S., & Kumar, S. (2012). Polyphasic approach of bacterial classification — An overview of recent advances. Indian Journal of Biotechnology, 11, 129-138.

- Polyphasic approach of bacterial classification - An overview of recent advances. (2012). PubMed.

- Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution. (2024). PubMed.

- N-(3-Oxododecanoyl)-L-homoserine lactone quorum sensing signaling molecule. (n.d.). Sigma-Aldrich.

- Pseudomonas aeruginosa quorum-sensing signal N-(3-oxododecanoyl) homoserine lactone can accelerate cutaneous wound healing through myofibroblast differentiation in rats. (2011). Oxford Academic.

- The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. (2002). NIH.

- Caesar, L. K., & Kelleher, N. L. (2019). Metabolomics and Genomics in Natural Products Research: Complementary Tools for Targeting New Chemical Entities. Natural Product Reports, 36(6), 847-862.

- Methods for Microbial Detection and Identification. (n.d.). CD Genomics.

- Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking. (2022). PubMed.

- Metabolomics-guided Natural Product Discovery. (n.d.). Leibniz-HKI.

- Integrated Metabolomic–Genomic Workflows Accelerate Microbial Natural Product Discovery. (2022). ACS Publications.

- Microbial Whole Genome Sequencing. (n.d.). Novogene.

- Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cogna. (n.d.). Espace INRS.

- Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC–MS/MS-based Molecular Networking. (2022). ACS Publications.

- Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm. (2017). PubMed.

- Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR. (2023). mBio.

- Microbial Whole-Genome Sequencing. (n.d.). Illumina.

- Innovative methods for the isolation and cultivation of novel microorganisms. (n.d.). ResearchGate.

- LC–MS/MS analysis of N-acyl homoserine lactones (AHLs) in bacterial extracts. (n.d.). ResearchGate.

- A Systematic Approach for Discovering Novel, Clinically Relevant Bacteria. (2012). Emerging Infectious Diseases, 18(6), 930-937.

- Bacterial Species In the Age of Next-Generation Sequencing. (2021, October 19). American Society for Microbiology.

- Rapid Identification of Bacterial Species: A Novel Approach Exposed. (n.d.). Walsh Medical Media.

- Gotcha! Whole-genome sequencing discovers seven unidentified bacteria of clinical relevance. (2024, January 9). BioTechniques.

- Breakthrough in bacterial identification allows scientists to ID 35 new strains. (2024, February 2). Labio.tech.

- Metabolomics and genomics in natural products research: complementary tools for targeting new chemical entities. (2021). RSC Publishing.

- New Bacterial Culture Methods Could Result in the Discovery of Diverse New Species of Microbes. (2021, January 16). SciTechDaily.

- The Utility of Metabolomics in Natural Product and Biomarker Characterization. (2014). Molecules, 19(5), 6290-6310.

- Cultivation strategies for growth of uncultivated bacteria. (2014). Journal of Oral Microbiology, 6, 25003.

- Bacterial identification techniques. (n.d.). FutureLearn.

- Whole-genome sequencing to support microbial studies. (2023, May 8). Labinsights.

- N-3-oxo-dodecanoyl-L-homoserine lactone (OdDHL). (n.d.). MedChemExpress.

- Current and Past Strategies for Bacterial Culture in Clinical Microbiology. (2012). Clinical Microbiology Reviews, 25(4), 682-700.

- How to culture bacteria. (2022, December 12). INTEGRA Biosciences.

- Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR. (2023). mBio.

- Synthetic Analogues of the Bacterial Signal (Quorum Sensing) Molecule N -(3-Oxododecanoyl)- l -homoserine Lactone as Immune Modulators. (2025, August 6). ResearchGate.

- The quorum-sensing molecule N-3-oxododecanoyl homoserine lactone (3OC12-HSL) enhances the host defence by activating human polymorphonuclear neutrophils (PMN). (2006). Cellular Microbiology, 8(6), 1008-1018.

Sources

- 1. Quorum sensing - Wikipedia [en.wikipedia.org]

- 2. How Quorum Sensing Works [asm.org]

- 3. Quorum sensing in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. espace.inrs.ca [espace.inrs.ca]

- 5. Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The quorum-sensing molecule N-3-oxododecanoyl homoserine lactone (3OC12-HSL) enhances the host defence by activating human polymorphonuclear neutrophils (PMN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scitechdaily.com [scitechdaily.com]

- 12. Cultivation strategies for growth of uncultivated bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. integra-biosciences.com [integra-biosciences.com]

- 14. Structural characterization of N-acyl-homoserine lactones from bacterial quorum sensing using LC-MS/MS analyses after Paternò-Büchi derivatization in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 16S rRNA Gene Sequencing for Bacterial Identification in the Diagnostic Laboratory: Pluses, Perils, and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. journals.asm.org [journals.asm.org]

- 20. Polyphasic Taxonomy Approach for Microbial Identification - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 21. Polyphasic approach of bacterial classification — An overview of recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Why 16S rRNA Sequencing is the Gold Standard for Bacterial Identification - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 23. How 16S rRNA Can Be Used For Identification of Bacteria | CosmosID [cosmosid.com]

- 24. microbenotes.com [microbenotes.com]

- 25. A Systematic Approach for Discovering Novel, Clinically Relevant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Whole Genome Sequencing - Novogene [novogene.com]

- 27. Microbial Whole-Genome Sequencing | Bacterial and viral [illumina.com]

- 28. Bacterial Species In the Age of Next-Generation Sequencing [asm.org]

- 29. biotechniques.com [biotechniques.com]

- 30. futurelearn.com [futurelearn.com]

- 31. Metabolomics and Genomics in Natural Products Research: Complementary Tools for Targeting New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Metabolomics and genomics in natural products research: complementary tools for targeting new chemical entities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

exploring the ecological role of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

An In-Depth Technical Guide to the Ecological Role of C12 N-Acyl Homoserine Lactones

A Senior Application Scientist's Synthesis on the Core of Bacterial Communication and Inter-kingdom Signaling

Foreword: Navigating the Nuances of C12 Acyl Homoserine Lactones

This guide explores the ecological significance of a pivotal class of bacterial signaling molecules, the N-acyl homoserine lactones (AHLs) with a 12-carbon acyl chain. The specific molecule of interest, 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide , hereafter referred to as 3-OH-C12-HSL , belongs to this family. It is critical, however, for the scientific community to acknowledge that the vast body of research in this area has focused on its close chemical relative, N-(3-oxododecanoyl)-L-homoserine lactone , commonly known as 3-oxo-C12-HSL .[1][2]

3-oxo-C12-HSL is the primary quorum-sensing (QS) signal molecule produced by the opportunistic pathogen Pseudomonas aeruginosa and is one of the most extensively studied AHLs.[3][4] Due to the limited specific research on the ecological role of 3-OH-C12-HSL, this guide will use the rich dataset available for 3-oxo-C12-HSL as the central framework. This approach allows us to provide a comprehensive and technically deep exploration of the known functions of C12-HSLs in orchestrating bacterial group behaviors, mediating complex interspecies interactions, and manipulating host responses. We will maintain the chemical distinction and highlight areas where future research on 3-OH-C12-HSL is critically needed.

Part 1: The Molecular Foundation of C12-HSL Signaling

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression.[5][6] For many Gram-negative bacteria, this communication is mediated by AHLs. The specificity of this system is determined by the length and modification of the acyl side chain and its interaction with a cognate LuxR-type transcriptional regulator.[7]

Chemical Structures and Properties

The bioactivity of a C12-HSL molecule is critically dependent on the functional group at the C3 position of the dodecanamide chain. This seemingly minor structural change dramatically influences its role in biological systems.

| Property | 3-oxo-C12-HSL | 3-OH-C12-HSL |

| Systematic Name | 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-dodecanamide | 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide |

| Molecular Formula | C₁₆H₂₇NO₄[1] | C₁₆H₂₉NO₄[8] |

| Molecular Weight | 297.4 g/mol [1] | 299.41 g/mol [8] |

| CAS Number | 168982-69-2[2] | 182359-60-0[8] |

| Key Feature | Ketone group at C3 | Hydroxyl group at C3 |

Biosynthesis and the LasI/LasR Regulatory Circuit

In Pseudomonas aeruginosa, the synthesis of 3-oxo-C12-HSL is the cornerstone of the hierarchical QS system.

-

Synthesis : The LuxI-family synthase, LasI , catalyzes the ligation of S-adenosyl-L-methionine (providing the homoserine lactone ring) and a dodecanoyl acyl chain derived from the fatty acid biosynthesis pathway to produce 3-oxo-C12-HSL.[9]

-

Diffusion and Accumulation : As a small, lipid-soluble molecule, 3-oxo-C12-HSL can diffuse across the bacterial membrane, although active efflux via systems like MexAB-OprM also contributes.[3] As the bacterial population density increases, the extracellular concentration of 3-oxo-C12-HSL rises.

-

Reception and Activation : Once a threshold concentration is reached, 3-oxo-C12-HSL diffuses back into the cell and binds to its cognate cytoplasmic receptor, the transcriptional regulator LasR .[6]

-

Transcriptional Regulation : This binding event induces a conformational change in LasR, promoting its dimerization. The LasR:AHL dimer then binds to specific DNA sequences known as las boxes in the promoter regions of target genes, activating their transcription.[6]

-

Positive Feedback : Critically, one of the primary targets of the activated LasR complex is the lasI gene itself, creating a powerful auto-inducing positive feedback loop that rapidly amplifies the signal.[9]

Part 4: Key Experimental Methodologies

Studying the ecological role of C12-HSLs requires robust methods for their detection, quantification, and functional characterization.

Protocol: Extraction and Quantification by LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of AHLs from complex biological samples.

Objective: To extract and quantify 3-oxo-C12-HSL from a bacterial culture supernatant.

Methodology:

-

Sample Preparation: Centrifuge a 10 mL stationary-phase bacterial culture (e.g., P. aeruginosa PAO1) at 10,000 x g for 10 minutes to pellet the cells.

-

Extraction:

-

Transfer the supernatant to a fresh tube.

-

Acidify the supernatant to pH 2.0 with hydrochloric acid to ensure the lactone ring remains closed.

-

Add an equal volume of ethyl acetate. Vortex vigorously for 1 minute.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper organic (ethyl acetate) phase.

-

Repeat the extraction from the aqueous phase two more times, pooling the organic phases.

-

-

Drying and Reconstitution: Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in a known volume (e.g., 200 µL) of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution profile with acetonitrile and water (both containing 0.1% formic acid).

-

Set the mass spectrometer to monitor for the specific parent-to-daughter ion transition for 3-oxo-C12-HSL in positive ion mode.

-

Quantify the concentration by comparing the peak area to a standard curve generated with a pure analytical standard of 3-oxo-C12-HSL. [10]

-

Protocol: Fungal Biofilm Inhibition Assay

This assay quantifies the effect of an AHL on the ability of a fungus, like C. albicans, to form a biofilm.

Objective: To determine if 3-oxo-C12-HSL inhibits C. albicans biofilm formation.

Methodology:

-

Inoculum Preparation: Grow C. albicans overnight in a suitable broth (e.g., YPD). Wash the cells with PBS and resuspend to a standardized concentration (e.g., 1x10⁶ cells/mL) in a biofilm-promoting medium (e.g., RPMI-1640).

-

Assay Setup:

-

In a 96-well flat-bottom microtiter plate, add 100 µL of the standardized fungal suspension to each well.

-

Add 100 µL of RPMI medium containing various concentrations of 3-oxo-C12-HSL (e.g., 0, 25, 50, 100 µM). Include a solvent control (e.g., DMSO).

-

-

Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

-

Washing: Gently aspirate the medium from each well. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent, planktonic cells.

-

Quantification (Crystal Violet Staining):

-

Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Remove the crystal violet and wash the wells thoroughly with water until the wash water is clear.

-

Air dry the plate completely.

-

Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound dye.

-

Read the absorbance at 570 nm using a microplate reader. A lower absorbance indicates less biofilm formation.

-

Conclusion and Future Horizons

3-oxo-C12-HSL is far more than a simple bacterial autoinducer; it is a master ecological manipulator. It orchestrates the collective behavior of P. aeruginosa, wages chemical warfare against microbial competitors, and engages in a sophisticated molecular dialogue with eukaryotic hosts to subvert their immune defenses. This multifaceted role underscores its importance in the success of P. aeruginosa as a ubiquitous environmental organism and a formidable opportunistic pathogen.

The critical unanswered questions now revolve around its structural analog, 3-OH-C12-HSL . What specific ecological niches or bacterial species favor its production? Does the substitution of a hydroxyl for a keto group alter its binding affinity for LasR or other receptors? And most importantly, does it possess a unique immunomodulatory profile distinct from its well-studied counterpart? Answering these questions will not only fill a significant gap in our knowledge of quorum sensing but may also open new avenues for developing targeted anti-virulence strategies that disrupt this intricate web of chemical communication.

References

-

The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. (n.d.). National Institutes of Health. [Link]

-

Pseudomonas aeruginosa quorum-sensing signal N-(3-oxododecanoyl) homoserine lactone can accelerate cutaneous wound healing through myofibroblast differentiation in rats. (2009). Oxford Academic. [Link]

-

Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. (2015). PubMed. [Link]

-

Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm. (2017). PubMed. [Link]

-

Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR. (2023). ASM Journals. [Link]

-

Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR. (2023). ASM Journals. [Link]

-

A comprehensive analysis of the effect of quorum-sensing molecule 3-oxo-C12-homoserine lactone on Candida auris and Candida albicans. (2025). National Institutes of Health. [Link]

-

The quorum-sensing molecule N-3-oxododecanoyl homoserine lactone (3OC12-HSL) enhances the host defence by activating human polymorphonuclear neutrophils (PMN). (2006). PubMed. [Link]

-

Acylated homoserine lactones in the environment: chameleons of bioactivity. (2007). National Institutes of Health. [Link]

-

Quantification of 3-oxo-C12-HSL. Cell extracts taken at the end of the... (n.d.). ResearchGate. [Link]

-

Label-Free Electrochemical Aptasensor for the Detection of the 3-O-C12-HSL Quorum-Sensing Molecule in Pseudomonas aeruginosa. (2022). National Institutes of Health. [Link]

-

N-Acyl homoserine lactone. (n.d.). Wikipedia. [Link]

-

A comprehensive analysis of the effect of quorum-sensing molecule 3-oxo-C12-homoserine lactone on Candida auris and Candida albicans. (2025). PubMed. [Link]

-

The effects of the Pseudomonas aeruginosa quorum-sensing molecule 3-oxo-C12- homoserine lactone on clinical Candida albicans biofilm development. (n.d.). University of Tennessee, Knoxville. [Link]

-

Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. (2015). National Institutes of Health. [Link]

-

Thermostable Lactonases Inhibit Pseudomonas aeruginosa Biofilm: Effect In Vitro and in Drosophila melanogaster Model of Chronic Infection. (2023). MDPI. [Link]

-

The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. (2014). PubMed Central. [Link]

-

Stability studies of C12-oxo-HSL and 3-oxo-C12-3-aminooxazolidinone (1). (n.d.). ResearchGate. [Link]

-

Degradation of N-acyl homoserine lactone quorum sensing signal molecules by forest root-associated fungi. (2007). Oxford Academic. [Link]

-

Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cogna. (n.d.). Espace INRS. [Link]

-

N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities. (2020). Frontiers. [Link]

-

Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity. (2020). National Institutes of Health. [Link]

-

Quantification of 3-oxo-C12-HSL (A) and C4-HSL (B) QS signal molecules... (n.d.). ResearchGate. [Link]

-

Bifunctional roles of 3-oxo-C12-HSL in the pathogenesis of chronic Pseudomonas lung infection. (n.d.). ResearchGate. [Link]

-

LC-MS/MS chromatogram of 3-oxo-C12-HSL (N-(3-oxododecanoyl)... (n.d.). ResearchGate. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]

- 5. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 6. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acylated homoserine lactones in the environment: chameleons of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

detection methods for 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide in bacterial cultures

An Application Guide to the Detection of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide in Bacterial Cultures

Introduction: The Language of Bacteria

Within the complex microbial world, bacteria communicate using a chemical language in a process known as quorum sensing (QS). This cell-to-cell signaling mechanism allows bacteria to monitor their population density and collectively regulate gene expression. A key class of signaling molecules used by many Gram-negative bacteria are N-acyl-homoserine lactones (AHLs).

This guide focuses on a specific and biologically significant AHL: 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide , commonly referred to as 3-OH-C12-HSL .[1][2] This molecule, with its 12-carbon acyl chain and a hydroxyl group at the third carbon, is a primary signaling molecule for opportunistic pathogens like Acinetobacter baumannii and is involved in the intricate QS network of Pseudomonas aeruginosa.[3] In these bacteria, 3-OH-C12-HSL and related molecules regulate critical behaviors such as biofilm formation, virulence factor production, and motility, making them crucial to the bacteria's ability to cause disease.[4]

The ability to accurately detect and quantify 3-OH-C12-HSL in bacterial cultures is therefore fundamental for researchers in microbiology, drug discovery, and clinical diagnostics. It enables the study of bacterial communication, the screening for novel anti-pathogenic drugs that disrupt QS (a strategy known as quorum quenching), and the investigation of microbial behavior in diverse environments.[4][5]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical protocols for the detection of 3-OH-C12-HSL. We will explore methods ranging from high-precision chemical analysis to sensitive biological assays, explaining the causality behind experimental choices to ensure robust and reliable results.

Overview of Detection Methodologies

The detection of 3-OH-C12-HSL from a complex bacterial culture supernatant is a multi-step process. It begins with the efficient extraction of the molecule from the aqueous culture medium, followed by detection and quantification using one of several powerful techniques. The primary methods can be broadly categorized into two groups: chromatography-based physical-chemical analysis and reporter-based biological assays.

-

Chromatography-Mass Spectrometry (MS) Methods : These are the gold standard for unambiguous identification and absolute quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers exceptional sensitivity and specificity by separating the molecule based on its chemical properties and then identifying it by its unique mass-to-charge ratio and fragmentation pattern.[6][7][8]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : An alternative method that provides reliable identification, often characterized by a common fragment ion for AHLs.[9][10][11]

-

-

Bioassays : These methods utilize genetically engineered "reporter" bacteria that produce a measurable signal (e.g., light, color) in the presence of AHLs. They are highly sensitive and excellent for screening purposes.

The choice of method depends on the specific research question, required sensitivity, and available instrumentation. The following workflow provides a general overview of the process from bacterial culture to data analysis.

PART 1: Sample Preparation: Extraction of AHLs from Culture Supernatants

Principle and Causality: The first and most critical step is to isolate the 3-OH-C12-HSL from the aqueous culture medium and cellular debris. 3-OH-C12-HSL is a moderately nonpolar molecule, making it amenable to extraction with an organic solvent that is immiscible with water. Ethyl acetate is the most commonly used solvent for this purpose due to its excellent efficiency in extracting a wide range of AHLs.[15][16]

The extraction is often performed with ethyl acetate acidified with acetic or formic acid.[17] This is because at neutral or alkaline pH, the lactone ring of AHLs is susceptible to hydrolytic cleavage, rendering the molecule inactive. Lowering the pH of the culture supernatant before extraction helps to preserve the integrity of the lactone ring, thereby maximizing the yield of active signal molecules.[18]

Protocol 1: Liquid-Liquid Extraction of 3-OH-C12-HSL

This protocol is adapted from standard methodologies for AHL extraction.[15][17][18]

Materials:

-

Bacterial culture (grown to stationary phase for maximal AHL accumulation)

-

Centrifuge and appropriate tubes

-

Separatory funnel

-

Ethyl acetate (HPLC grade)

-

Glacial acetic acid

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator or nitrogen stream evaporator

-

Acetonitrile (HPLC grade)

-

0.22 µm syringe filters

Procedure:

-

Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium (e.g., LB broth) until it reaches the stationary phase of growth. For robust extraction, a culture volume of 100-500 mL is recommended.

-

Rationale: AHL concentration is density-dependent and typically peaks during the stationary phase.

-

-

Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Supernatant Collection: Carefully decant the cell-free supernatant into a clean flask. This supernatant contains the secreted AHLs.

-

Acidification: Acidify the supernatant to a pH between 3 and 4 by adding glacial acetic acid (typically 0.1-0.5% v/v).[17] Monitor with pH paper.

-

First Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.

-

Mixing: Stopper the funnel and invert it gently several times to mix the phases, periodically venting to release pressure. Avoid vigorous shaking, which can lead to the formation of an emulsion that is difficult to separate.

-

Phase Separation: Allow the funnel to stand until the aqueous and organic (top) layers have clearly separated. Drain the lower aqueous layer and collect the upper ethyl acetate layer.

-

Repeat Extraction: Repeat the extraction process (steps 5-7) on the aqueous phase two more times with fresh ethyl acetate to ensure complete recovery of the AHLs. Pool all the ethyl acetate extracts.

-

Drying: Dry the pooled organic extract by adding a small amount of anhydrous magnesium sulfate or sodium sulfate. Swirl and let it sit for a few minutes to absorb any residual water.

-

Solvent Evaporation: Filter the dried extract to remove the drying agent. Evaporate the ethyl acetate to complete dryness using a rotary evaporator (at ~35-40°C) or under a gentle stream of nitrogen.[17]

-

Reconstitution: Resuspend the dried residue in a small, precise volume of acetonitrile or ethyl acetate (e.g., 100-500 µL). This reconstituted sample is now highly concentrated and ready for analysis.

-

Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before instrumental analysis. Store the extract at -20°C.[15]

PART 2: Chromatographic Detection and Quantification

Chemical analysis provides the most definitive evidence for the presence and quantity of 3-OH-C12-HSL.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)